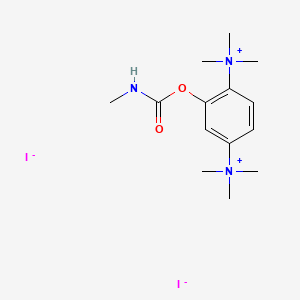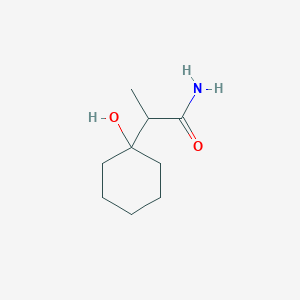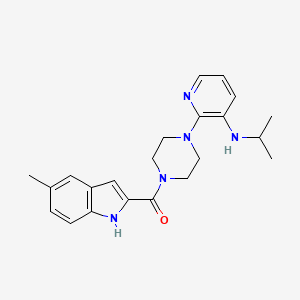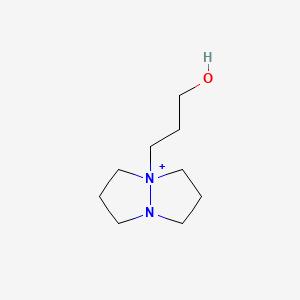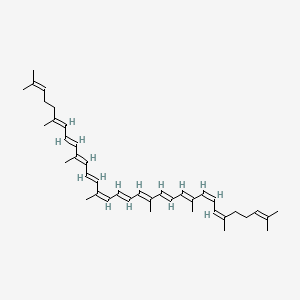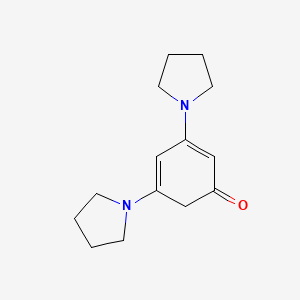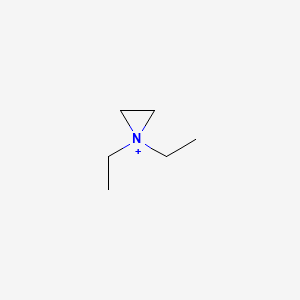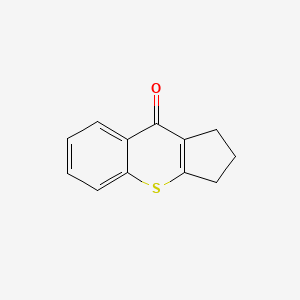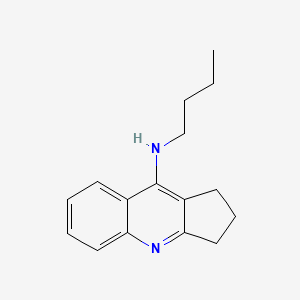
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine is a chemical compound with the molecular formula C20H29N2O2PS and a molecular weight of 392.495 g/mol . It is known for its unique structure, which includes phosphinothioyl and hydrazine functional groups, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for Bis(4-tert-butylphenoxy)phosphinothioylhydrazine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioyl derivatives.
Reduction: Reduction reactions can lead to the formation of phosphinothioylhydrazine derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinothioyl oxides, while substitution reactions can produce a variety of phenoxy-substituted derivatives .
Applications De Recherche Scientifique
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism by which Bis(4-tert-butylphenoxy)phosphinothioylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in polymer processing.
Bis(4-tert-butylphenyl)amine: Used in organic synthesis and as a stabilizer in various applications.
Bis(4-tert-butylphenyl) phenyl phosphate: Utilized in flame retardants and plasticizers.
Uniqueness
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine stands out due to its combination of phosphinothioyl and hydrazine functional groups, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .
Propriétés
Numéro CAS |
26276-54-0 |
|---|---|
Formule moléculaire |
C20H29N2O2PS |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
bis(4-tert-butylphenoxy)phosphinothioylhydrazine |
InChI |
InChI=1S/C20H29N2O2PS/c1-19(2,3)15-7-11-17(12-8-15)23-25(26,22-21)24-18-13-9-16(10-14-18)20(4,5)6/h7-14H,21H2,1-6H3,(H,22,26) |
Clé InChI |
JRXHLWFCZUJXHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OP(=S)(NN)OC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
